molecular formula C11H12O4 B12467813 Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12467813
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can inhibit the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • Methyl ferulate
  • Ferulic acid methyl ester

Uniqueness

Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.